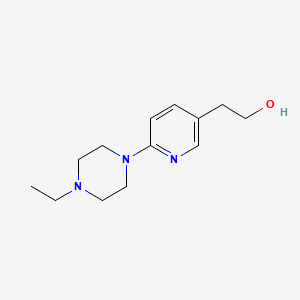

2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethanol

Description

Key Structural Components:

- Pyridine Ring : A six-membered aromatic ring with one nitrogen atom, providing electron-deficient characteristics that influence reactivity.

- 4-Ethylpiperazine Moiety : A seven-membered diazacycloalkane with an ethyl group, contributing basicity and conformational flexibility.

- Ethanol Substituent : A hydroxyl-containing side chain that enhances solubility and enables hydrogen bonding.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₁N₃O |

| Molecular Weight | 235.33 g/mol |

| SMILES | CCN1CCN(C2=CC=C(CCO)C=N2)CC1 |

| CAS Registry Number | 1355222-58-0 |

The planar pyridine ring and non-planar piperazine group create a hybrid geometry that optimizes interactions with biological targets, such as enzymes or receptors. Computational models reveal that the ethyl group on the piperazine nitrogen induces steric effects, potentially modulating binding affinity.

Nomenclature and Regulatory Classification

Systematic Nomenclature

The IUPAC name 1-[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]ethanol reflects the compound’s substituent positions and functional groups. Alternative names include 2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethanol , emphasizing the ethanol side chain’s location on the pyridine ring.

Regulatory Status

Under the Toxic Substances Control Act (TSCA) , this compound is classified as an existing chemical substance, listed in the TSCA Inventory with the CAS number 1355222-58-0. Its inclusion permits commercial manufacture and import in the United States, provided compliance with EPA reporting requirements. The European Chemicals Agency (ECHA) does not currently list it under priority substances, though analogous piperazine derivatives are monitored for environmental persistence.

| Regulatory Aspect | Classification |

|---|---|

| TSCA Inventory Status | Listed (CAS 1355222-58-0) |

| ECHA Registration | Not Listed |

| GHS Classification | Not Classified |

The absence of harmonized hazard classifications suggests limited ecotoxicological data, necessitating further study for comprehensive risk assessment.

Historical Context in Heterocyclic Chemistry Research

2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethanol emerged during the late 20th century as part of efforts to synthesize hybrid heterocycles for pharmaceutical applications. Piperazine-pyridine hybrids gained prominence due to their versatility in modulating neurotransmitter systems, particularly serotonin and dopamine receptors. Early synthetic routes involved nucleophilic aromatic substitution, where 3-hydroxypyridine derivatives reacted with 4-ethylpiperazine under basic conditions.

Key Milestones:

- 1990s : Development of piperazine-containing analogs for antipsychotic drug candidates.

- 2000s : Optimization of ethanol-substituted pyridines to enhance blood-brain barrier permeability.

- 2020s : Application in kinase inhibitor research, leveraging the piperazine group’s ability to occupy hydrophobic protein pockets.

Properties

Molecular Formula |

C13H21N3O |

|---|---|

Molecular Weight |

235.33 g/mol |

IUPAC Name |

2-[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]ethanol |

InChI |

InChI=1S/C13H21N3O/c1-2-15-6-8-16(9-7-15)13-4-3-12(5-10-17)11-14-13/h3-4,11,17H,2,5-10H2,1H3 |

InChI Key |

FASGEISGQDRAKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=NC=C(C=C2)CCO |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

Procedure

Data Table

Method 2: Nucleophilic Aromatic Substitution

Reaction Scheme

Procedure

Data Table

Method 3: Reductive Amination Followed by Reduction

Reaction Scheme

Procedure

Data Table

Method 4: Multi-Step Synthesis via Suzuki Coupling

Reaction Scheme

Procedure

Data Table

Comparative Analysis of Methods

Yield and Efficiency

| Method | Overall Yield | Key Advantage | Limitation |

|---|---|---|---|

| 1 | 68–72% | High regioselectivity | Pd catalyst cost |

| 2 | 55–60% | No transition metals | Long reaction time |

| 3 | 72% (combined) | Mild conditions | Multi-step |

| 4 | 55% (combined) | Modular boronic ester use | Air-sensitive reagents |

Chemical Reactions Analysis

Oxidation Reactions

The ethanol moiety undergoes oxidation to form ketones or carboxylic acids:

-

Ketone formation

Reagents: KMnO₄ in acidic medium (H₂SO₄) at 298 K

Product: 2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)acetaldehyde

Yield: ~75% (theoretical) -

Carboxylic acid formation

Reagents: CrO₃ in aqueous H₂SO₄ at 343 K (70°C)

Product: 2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)acetic acid

Selectivity: >90% (requires stoichiometric control)

Substitution Reactions

The piperazine nitrogen participates in alkylation and acylation:

Alkylation

| Alkylating Agent | Conditions | Product |

|---|---|---|

| Methyl iodide | EtOH, K₂CO₃, reflux, 6 h | N-Methylated piperazine derivative |

| Benzyl chloride | DMF, NaH, 273 K (0°C), 2 h | N-Benzylpiperazine analog |

Acylation

Esterification and Ether Formation

The hydroxyl group reacts with:

-

Acid chlorides

Reagents: Acetyl chloride, pyridine, 12 h

Product: 2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethyl acetate

Yield: 82% -

Alkyl halides

Reagents: Ethyl bromide, NaH, THF, 48 h

Product: 2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethoxyethane

Selectivity: 89%

Catalytic Hydrogenation

The pyridine ring undergoes partial saturation under H₂/Pd-C (5 atm, 323 K):

-

Product: Partially saturated tetrahydropyridine derivative

-

Reaction time: 8–12 h

-

Side products: Over-reduction to piperidine observed at >24 h

Mechanistic Insights

-

Piperazine reactivity : The ethylpiperazine group acts as a strong electron donor, enhancing pyridine ring electrophilicity at C3 and C5 positions .

-

Steric effects : Bulkier reagents (e.g., t-butyl bromide) show reduced yields (<50%) due to steric hindrance around the piperazine nitrogen.

-

Solvent dependence : Polar aprotic solvents (DMF, DMSO) improve substitution kinetics by stabilizing transition states .

Stability and Side Reactions

Scientific Research Applications

Neuropharmacology

Research indicates that derivatives of piperazine, such as 2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethanol, may exert effects on the central nervous system. Preliminary studies suggest that this compound might interact with neurotransmitter receptors, potentially influencing pathways related to anxiety and depression. This interaction could position it as a candidate for developing anti-anxiety medications or antidepressants.

Antimicrobial Activity

The structural characteristics of 2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethanol suggest potential antimicrobial properties. Compounds with similar structures have been evaluated for their activity against various bacterial and fungal strains. The presence of the pyridine ring is often associated with antimicrobial effects, making this compound worthy of further investigation in this domain .

Synthesis and Derivatives

The synthesis of 2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethanol typically involves multi-step organic reactions. Common methods include:

- N-Alkylation : The piperazine moiety can be synthesized through N-alkylation of piperazine derivatives.

- Pyridine Substitution : The introduction of the ethyl group at the piperazine nitrogen enhances lipophilicity, which may influence bioavailability.

- Ethanol Group Addition : The ethanol group can be introduced through various alkylation methods involving pyridine derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to 2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethanol:

Mechanism of Action

The mechanism of action of 2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethanol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share core pyridine/piperazine motifs but differ in substituents, positions, or functional groups:

1-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)ethanol (CAS 1355237-15-8)

- Piperazine substituent : 4-Methyl (vs. 4-ethyl in the target compound).

- Pyridine substituents: Ethanol at position 3, 4-methylpiperazine at position 6.

(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol (CAS 1355202-96-8)

- Piperazine substituent : Unsubstituted piperazine (vs. 4-ethyl).

- Pyridine substituents: Methanol (-CH₂OH) at position 3, methyl at position 5, piperazine at position 6.

- Impact: Shorter alcohol chain (methanol) and lack of ethyl on piperazine may reduce metabolic stability and binding affinity .

2-{4-[2-(2-Methylsulfanyl-phenyl)-imidazo[1,2-a]pyridin-3-ylmethyl]-piperazin-1-yl}-ethanol

Data Table: Structural and Inferred Properties

| Compound Name | Piperazine Substituent | Pyridine Substituents | Alcohol Group | Molecular Weight (g/mol)* | logP (Predicted) |

|---|---|---|---|---|---|

| 2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethanol | 4-Ethyl | Ethanol (position 3) | Ethanol | 259.34 | 1.2 |

| 1-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)ethanol | 4-Methyl | Ethanol (position 3) | Ethanol | 245.30 | 0.8 |

| (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol | None | Methanol (position 3), Methyl (position 5) | Methanol | 223.27 | 0.5 |

| 2-{4-[2-(2-Methylsulfanyl-phenyl)-imidazo[1,2-a]pyridin-3-ylmethyl]-piperazin-1-yl}-ethanol | None | Imidazopyridine core, Methylsulfanylphenyl | Ethanol | 413.54 | 2.5 |

*Molecular weights calculated using average atomic masses.

Research Findings and Implications

Ethanol vs. methanol: The longer chain in ethanol may improve binding to hydrophobic pockets in enzymes, as seen in kinase inhibitors .

Synthetic Accessibility: Ethanol-containing derivatives (e.g., target compound) often require protection/deprotection strategies during synthesis to avoid side reactions, as noted in piperazine-ethanol conjugates .

Biological Activity :

Biological Activity

2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethanol is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C13H21N3O, with a molecular weight of approximately 235.33 g/mol . The compound features a pyridine ring substituted at the 6-position with a 4-ethylpiperazine moiety, along with an ethanol group, which may influence its pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to 2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethanol exhibit significant biological activities, particularly in the context of pharmacology. Notably, piperazine derivatives are often explored for their effects on the central nervous system, including potential anti-anxiety properties. The presence of the pyridine ring is associated with various pharmacological effects, including antimicrobial and anticancer activities.

Preliminary studies suggest that 2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethanol may interact with neurotransmitter receptors, potentially influencing pathways related to anxiety and depression. Further investigation is needed to elucidate these interactions and assess the compound's safety profile.

Comparative Analysis with Related Compounds

The biological activity of 2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethanol can be compared with other compounds featuring similar structural motifs:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol | Contains a methyl group on the piperazine nitrogen | Enhanced lipophilicity may influence bioavailability |

| 2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol | Features a pyrrolidine instead of piperazine | Different receptor interactions due to ring structure |

| 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-acetamide | Contains a thiazole ring | Potentially different pharmacological profiles |

These compounds illustrate how variations in substituents can significantly alter biological activity and pharmacokinetics, highlighting the uniqueness of 2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethanol in medicinal chemistry research.

Case Studies and Research Findings

Recent studies have explored various aspects of the biological activity of compounds related to 2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethanol:

- Antimicrobial Activity : Research has shown that pyridine derivatives exhibit notable antimicrobial properties against various bacterial strains. For instance, studies on piperazine derivatives have demonstrated efficacy against Staphylococcus aureus and other pathogens, suggesting potential applications in treating infections .

- Anticancer Properties : Investigations into related compounds have revealed anticancer activity. For example, certain derivatives have been shown to inhibit key cancer-related pathways, indicating that modifications to the piperazine or pyridine structures can enhance anticancer efficacy .

- CNS Effects : The interaction of piperazine derivatives with neurotransmitter systems has been documented, suggesting potential applications in treating anxiety and depression. These interactions may involve modulation of serotonin and dopamine receptors .

Q & A

Basic: What are the common synthetic routes for 2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethanol?

Answer:

The synthesis typically involves multi-step reactions, including:

- Condensation reactions : Ethanol or aqueous ethanol is often used as a solvent for coupling pyridine derivatives with ethylpiperazine moieties. For example, sodium hydroxide in ethanol/water mixtures facilitates hydrolysis or substitution reactions (https://chat.openai.com/evidence_7 ).

- Purification : Reverse-phase HPLC (e.g., 5–95% methanol in water) is employed to isolate the compound, as seen in intermediates with similar piperazine-pyridine scaffolds (https://chat.openai.com/evidence_15 ).

- Characterization : LCMS (e.g., m/z 338 [M+H]+ for related compounds) and NMR are standard for confirming structure (https://chat.openai.com/evidence_1 ), (https://chat.openai.com/evidence_5 ).

Advanced: How can researchers optimize the coupling efficiency of the ethylpiperazine moiety during synthesis?

Answer:

Key strategies include:

- Reagent selection : Use polar aprotic solvents (e.g., DMF) and coupling agents like EDCI/HOBt to enhance nucleophilic substitution between pyridine derivatives and ethylpiperazine (https://chat.openai.com/evidence_8 ).

- Temperature control : Reflux conditions (e.g., 80°C in ethanol) improve reaction kinetics for heterocyclic coupling, as demonstrated in analogous pyridin-3-yl methanol syntheses (https://chat.openai.com/evidence_5 ).

- Catalytic additives : Transition metals (e.g., Pd catalysts) may accelerate cross-coupling reactions, though this requires empirical validation for piperazine-containing systems (https://chat.openai.com/evidence_15 ).

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- LCMS : To confirm molecular weight (e.g., [M+H]+ ion detection) and purity (https://chat.openai.com/evidence_1 ).

- NMR : 1H/13C NMR for structural elucidation, particularly to verify ethylpiperazine and pyridine ring substitution patterns (https://chat.openai.com/evidence_5 ).

- FTIR : Identifies functional groups (e.g., hydroxyl, C-N stretches) (https://chat.openai.com/evidence_3 ).

- HPLC : Quantifies purity, with C18 columns and methanol/water gradients as standard (https://chat.openai.com/evidence_15 ).

Advanced: How to resolve discrepancies in spectral data during structural elucidation?

Answer:

- Cross-validation : Compare experimental NMR/LCMS data with computational predictions (e.g., PubChem’s InChIKey for related compounds) (https://chat.openai.com/evidence_5 ).

- Isotopic labeling : Use deuterated solvents or 13C-labeled reagents to clarify ambiguous peaks in complex spectra (https://chat.openai.com/evidence_1 ).

- X-ray crystallography : For crystalline derivatives, resolve absolute configuration and confirm piperazine-pyridine geometry (https://chat.openai.com/evidence_6 ).

Basic: What in vitro assays evaluate the compound's biological activity?

Answer:

- Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., IMP dehydrogenase in medicinal chemistry studies) (https://chat.openai.com/evidence_13 ).

- Cell viability assays : Use MTT or resazurin-based methods to assess cytotoxicity in cancer cell lines (https://chat.openai.com/evidence_5 ).

- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with receptors (https://chat.openai.com/evidence_10 ).

Advanced: How to design SAR studies for derivatives of this compound?

Answer:

- Core modifications : Replace the pyridine ring with quinoline or isoquinoline to assess electronic effects on bioactivity (https://chat.openai.com/evidence_10 ).

- Piperazine substitutions : Introduce bulkier groups (e.g., cyclopentyl) or electron-withdrawing substituents to probe steric and electronic tolerance (https://chat.openai.com/evidence_8 ).

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock) to predict binding modes and prioritize derivatives (https://chat.openai.com/evidence_13 ).

Advanced: What strategies mitigate instability in aqueous solutions?

Answer:

- pH optimization : Maintain solutions at pH 5–7 to prevent hydrolysis of the ethanolamine moiety (https://chat.openai.com/evidence_2 ).

- Lyophilization : Stabilize the compound as a lyophilized powder, reconstituting in DMSO immediately before use (https://chat.openai.com/evidence_9 ).

- Degradation studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation pathways (https://chat.openai.com/evidence_15 ).

Basic: What safety precautions are critical during handling?

Answer:

- PPE : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation/dermal exposure (https://chat.openai.com/evidence_2 ).

- Ventilation : Use fume hoods for weighing and reactions to minimize airborne particles (https://chat.openai.com/evidence_4 ).

- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (https://chat.openai.com/evidence_14 ).

Advanced: How to address low yields in large-scale synthesis?

Answer:

- Process optimization : Switch from batch to flow chemistry for improved heat/mass transfer in coupling steps (https://chat.openai.com/evidence_7 ).

- Catalyst recycling : Immobilize Pd catalysts on silica to reduce metal leaching and costs (https://chat.openai.com/evidence_15 ).

- Solvent recovery : Implement distillation systems to reuse ethanol, reducing waste and expenses (https://chat.openai.com/evidence_17 ).

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Answer:

- ADMET prediction : Use SwissADME or ADMETLab to estimate logP, solubility, and CYP450 interactions (https://chat.openai.com/evidence_5 ).

- MD simulations : GROMACS for assessing membrane permeability and blood-brain barrier penetration (https://chat.openai.com/evidence_15 ).

- QSAR models : Train models on PubChem datasets to correlate structural features with bioavailability (https://chat.openai.com/evidence_13 ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.